CID 126970001

Description

CID 126970001 is a chemical compound cataloged in PubChem, a widely recognized database for chemical entities. For instance, highlights its structural characterization via GC-MS (gas chromatography-mass spectrometry), with vacuum distillation fractions analyzed for CID content . Additionally, emphasizes the use of collision-induced dissociation (CID) in tandem MS to resolve structural isomers, suggesting this compound may belong to a class of compounds requiring advanced spectral analysis for identification .

Properties

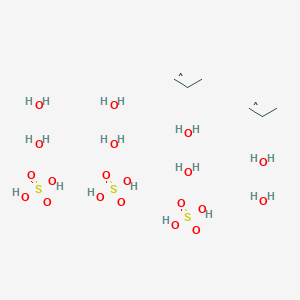

Molecular Formula |

C6H36O20S3 |

|---|---|

Molecular Weight |

524.5 g/mol |

InChI |

InChI=1S/2C3H7.3H2O4S.8H2O/c2*1-3-2;3*1-5(2,3)4;;;;;;;;/h2*1,3H2,2H3;3*(H2,1,2,3,4);8*1H2 |

InChI Key |

KCUUUOUIMNWJMN-UHFFFAOYSA-N |

Canonical SMILES |

CC[CH2].CC[CH2].O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 126970001 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 126970001 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with appropriate nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile.

Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

CID 126970001 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism of action of CID 126970001 involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would provide insights into its potential therapeutic applications and effects on cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 126970001, we compare it with structurally or functionally analogous compounds referenced in the evidence. Key examples include substrates and inhibitors from , such as taurocholic acid (CID 6675), betulin (CID 72326), and irbesartan (CID 3749). Below is a comparative analysis based on structural features, analytical methodologies, and biological relevance:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Structural Complexity : this compound shares analytical challenges with compounds like taurocholic acid (CID 6675) and betulin (CID 72326), which require MS/MS with CID for isomer differentiation or structural elucidation .

Analytical Workflows : Unlike irbesartan (CID 3749), which is typically analyzed via pharmacokinetic assays, this compound relies on chromatographic separation (e.g., vacuum distillation in GC-MS) combined with CID fragmentation .

Biological Context : While betulin derivatives (CID 72326, 64971) exhibit enzyme inhibition, this compound’s biological role remains speculative but may align with metabolic or signaling pathways due to its characterization in metabolomic studies .

Methodological Insights from Comparative Studies

Similarly, demonstrates how CID-MS/MS distinguishes ginsenoside isomers, suggesting this compound’s structural nuances could be resolved using analogous protocols .

Notes

Data Gaps : Direct references to this compound are sparse; inferences are drawn from methodologies applied to structurally similar compounds.

Abbreviations : CID refers both to the compound identifier and collision-induced dissociation, necessitating careful contextual interpretation .

Q & A

Basic Research Questions

Q. How can I formulate a rigorous research question for studying CID 126970001?

- Methodological Answer: Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population/Problem: What are the molecular interactions of this compound?

- Intervention: How does varying pH affect its stability?

- Comparison: Compare its reactivity with analogous compounds.

- Outcome: Identify conditions for optimal synthesis.

- Ensure alignment with gaps identified in literature reviews .

Q. What steps ensure a robust experimental design for characterizing this compound?

- Methodological Answer:

Define variables (e.g., temperature, solvent purity) and control groups.

Use factorial design to test interactions between variables.

Validate methods via reproducibility tests (e.g., triplicate runs).

Reference protocols from primary literature for synthesis and analysis .

- Table 1: Example Experimental Parameters

| Variable | Range Tested | Measurement Tool |

|---|---|---|

| pH | 3.0–9.0 | Spectrophotometer |

| Temperature | 25–80°C | HPLC |

Q. How do I conduct a systematic literature review for this compound?

- Methodological Answer:

- Use databases like PubMed and SciFinder with keywords: "this compound," "synthesis," "applications."

- Filter results by publication date (last 10 years) and impact factor (>3.0).

- Extract data into a matrix: Compound Properties, Synthesis Routes, Conflicting Results .

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s stability?

- Methodological Answer:

- Perform meta-analysis to identify trends (e.g., stability correlates with solvent polarity).

- Replicate conflicting experiments under standardized conditions.

- Use statistical tools (e.g., ANOVA) to assess significance of variables like humidity or light exposure .

Q. What strategies optimize computational modeling for this compound’s molecular dynamics?

- Methodological Answer:

- Combine DFT (Density Functional Theory) with molecular docking simulations.

- Validate models against experimental crystallography or NMR data.

- Address discrepancies by adjusting force fields or solvation parameters .

Q. How do I design interdisciplinary studies involving this compound (e.g., pharmacology + materials science)?

- Methodological Answer:

- Define shared objectives (e.g., drug delivery systems using this compound-based polymers).

- Integrate methodologies:

- Pharmacology: In vitro cytotoxicity assays.

- Materials Science: SEM/TGA for thermal stability analysis.

- Use collaborative frameworks like CRISP-DM for cross-disciplinary data integration .

Data Analysis and Reporting

Q. What are best practices for documenting negative or inconclusive results?

- Methodological Answer:

- Report all experimental conditions (e.g., failed synthesis attempts at high temperatures).

- Use supplementary materials for raw data and outlier analysis.

- Discuss implications for future research (e.g., "Reactivity plateau observed beyond 70°C suggests thermal degradation") .

Q. How do I ensure reproducibility in this compound research?

- Methodological Answer:

- Publish detailed protocols via platforms like protocols.io .

- Share raw datasets and code repositories (e.g., GitHub).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Ethical and Compliance Considerations

Q. What ethical guidelines apply to studies involving this compound in biological systems?

- Methodological Answer:

- Follow institutional review board (IRB) protocols for in vivo testing.

- Adhere to ARRIVE guidelines for reporting animal studies.

- Disclose conflicts of interest (e.g., funding from pharmaceutical companies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.